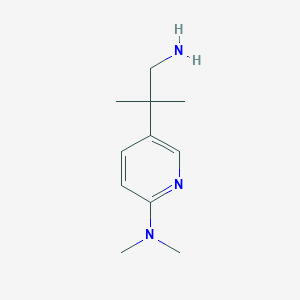

5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine

Description

5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine (CAS: 1514737-84-8) is a tertiary amine with a pyridin-2-amine core substituted at the 5-position by a branched alkylamino group (1-amino-2-methylpropan-2-yl). Its molecular formula is C₁₀H₁₇N₃, and it serves as a versatile intermediate in medicinal chemistry. The compound’s structural uniqueness lies in its tertiary amine functionality and the steric bulk introduced by the 2-methylpropan-2-yl group, which influences its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

Properties

IUPAC Name |

5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-11(2,8-12)9-5-6-10(13-7-9)14(3)4/h5-7H,8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRJGCPXFVYGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CN=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855133-14-0 | |

| Record name | 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Aβ Plaque Imaging Agents: Iodobenzofuran Derivatives

Compound : 5-(5-Iodobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine ([124/125I]IBETA)

- Structure : Features a benzofuran ring substituted with iodine at the 5-position, linked to the pyridin-2-amine core .

- Application : Radiolabeled with iodine-124/125 for positron emission tomography (PET) imaging of amyloid-β (Aβ) plaques in Alzheimer’s disease (AD). Demonstrates high Aβ affinity (Ki < 10 nM) and good blood-brain barrier penetration .

- Key Differentiator : The iodine-benzofuran moiety enables in vivo imaging, unlike the target compound, which lacks radioisotope labeling.

Table 1: Aβ Imaging Agents vs. Target Compound

18F-Labeled Benzothiazole Derivatives

Compound : (E)-5-(2-(6-(2-[18F]-fluoroethoxy)-benzo[d]thiazol-2-yl)vinyl)-N,N-dimethylpyridin-2-amine (18F-7b)

- Structure : Incorporates a benzothiazole ring with a fluoroethoxy chain and a vinyl linker to the pyridine core .

- Application : Preclinical trials show high cortical Aβ plaque affinity and utility in micro-PET/CT imaging .

- Key Differentiator: The 18F-label and extended conjugation system enhance imaging resolution compared to non-radioactive analogs.

Aryl-Substituted 2-Aminopyridine Derivatives

Compounds :

- N-(2-((Pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine: Pyrene and nitro substituents enable fluorescence and cholinesterase inhibition (IC₅₀: 0.8–2.1 µM for AChE/BChE) .

- 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine : Aryl groups enhance π-π stacking, improving binding to enzyme active sites .

Key Differentiators :

- Biological Activity: The target compound’s alkylamino group may favor interactions with hydrophobic pockets in enzymes or receptors, unlike nitro/aryl-substituted analogs .

Tertiary Amine Derivatives with Alkylamino Substituents

Compounds :

- 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine: Used to synthesize nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for cancer therapy .

- 5-(1-Aminoethyl)-N,N-dimethylpyridin-2-amine: Ethyl substituent reduces steric hindrance compared to the target compound’s branched chain .

Table 2: Alkylamino-Substituted Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.